molecular formula C12H19NO4 B13109362 rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B13109362
M. Wt: 241.28 g/mol
InChI Key: CJMUSVXYUFUGSG-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate: is a complex organic compound with a unique structure that includes a hexahydropyrano[3,2-b]pyrrole core

Preparation Methods

The synthesis of rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate involves several steps, typically starting with the preparation of the hexahydropyrano[3,2-b]pyrrole core. This can be achieved through a series of cyclization reactions, often involving the use of tert-butyl esters as protecting groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl (3aR,7aS)-3-oxo-2,3a,5,6,7,7a-hexahydropyrano[3,2-b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-9(14)10-8(13)5-4-6-16-10/h8,10H,4-7H2,1-3H3/t8-,10+/m0/s1

InChI Key

CJMUSVXYUFUGSG-WCBMZHEXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)[C@H]2[C@@H]1CCCO2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1CCCO2

Origin of Product

United States

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